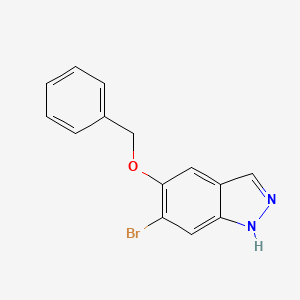

5-(Benzyloxy)-6-bromo-1H-indazole

Description

5-(Benzyloxy)-6-bromo-1H-indazole (C₁₄H₁₁BrN₂O, MW ≈ 303.16) is a substituted indazole derivative featuring a benzyloxy group at position 5 and a bromine atom at position 6. Indazoles are heterocyclic aromatic compounds with a bicyclic structure containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Properties

Molecular Formula |

C14H11BrN2O |

|---|---|

Molecular Weight |

303.15 g/mol |

IUPAC Name |

6-bromo-5-phenylmethoxy-1H-indazole |

InChI |

InChI=1S/C14H11BrN2O/c15-12-7-13-11(8-16-17-13)6-14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

InChI Key |

GUHSZAAKYDZXIH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=NN3)Br |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

5-(Benzyloxy)-6-bromo-1H-indazole exhibits a range of biological activities that make it a valuable compound in research:

- Anticancer Properties : Studies indicate that indazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds with indazole scaffolds have shown effectiveness against various cancer cell lines, including leukemia and solid tumors, by targeting specific pathways involved in cell growth and survival .

- Anti-inflammatory Effects : The compound has been linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. This suggests potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Research has demonstrated that indazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance biological activity. The compound's chemical stability and solubility are key factors influencing its pharmacokinetics and bioavailability.

Several studies have highlighted the applications of this compound:

- Anticancer Activity : A study evaluated the efficacy of various indazole derivatives against Bcr-Abl mutant leukemia cells. Among these, derivatives similar to this compound displayed significant inhibitory activity with IC50 values comparable to established treatments like Imatinib .

- Inhibition of Fibroblast Growth Factor Receptors : Research demonstrated that indazole derivatives could inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Compounds with similar structures showed IC50 values indicating potent inhibition, suggesting potential as targeted cancer therapies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(Benzyloxy)-6-bromo-1H-indazole with structurally related indazole and indole derivatives:

Key Differences and Implications

Substituent Position and Type

- Benzyloxy vs. Methyl/Methoxy Groups : The benzyloxy group in this compound introduces greater steric bulk and lipophilicity compared to the methyl group in 6-bromo-5-methyl-1H-indazole or the methoxy group in 5-bromo-4-methoxy-1H-indazole. This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Bromine Position : Bromine at position 6 (vs. position 3 or 5 in other analogs) influences electronic effects and reactivity. For example, bromine at position 6 may facilitate regioselective cross-coupling reactions for further derivatization.

Biological Activity

- The indole derivative 5-(benzyloxy)-1H-indole-1-yl acetic acid () exhibits strong interactions with MAO-B and cholinesterases, attributed to its benzyloxy and acetic acid substituents. The indazole core of this compound may offer improved metabolic stability compared to indole analogs due to reduced susceptibility to oxidation .

Synthetic Considerations

- Synthesis of this compound likely requires protective-group strategies for the benzyloxy moiety, similar to methods described for benzimidazole derivatives (e.g., sodium metabisulfite-mediated cyclization under inert atmosphere) .

- In contrast, 6-bromo-5-methyl-1H-indazole () can be synthesized via direct bromination or alkylation, reflecting the simplicity of its substituents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(Benzyloxy)-6-bromo-1H-indazole?

- Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution. A representative approach involves:

- Step 1 : Bromination of a pre-functionalized indazole scaffold under controlled conditions (e.g., using NBS or Br₂ in DCM).

- Step 2 : Benzyloxy group introduction via alkylation with benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or THF .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers characterize the purity and structure of this compound?

- Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR (to confirm substituent positions and benzyloxy integration), IR (to identify functional groups like C-Br at ~500–600 cm⁻¹), and UV-Vis (for π-π* transitions) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ or EI modes).

- Elemental Analysis : Confirm C, H, N, Br content within ±0.4% deviation .

Q. What are the stability considerations for storing this compound?

- Answer :

- Storage : Store at 2–8°C in amber vials under inert atmosphere (argon/nitrogen) to prevent photodegradation and moisture absorption.

- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

- Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to evaluate electron density at the bromine site (natural bond orbital analysis).

- Docking Studies : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to predict regioselectivity in Suzuki-Miyaura couplings .

- Validation : Compare computed activation energies with experimental yields to refine models .

Q. What strategies resolve contradictory NMR data for this compound derivatives in literature?

- Answer :

- Multi-Technique Validation : Cross-reference NMR with X-ray crystallography (using SHELX for structure refinement) to confirm substituent positions .

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange broadening .

Q. How can researchers optimize the solubility of this compound for biological assays?

- Answer :

- Co-Solvent Systems : Use DMSO:water mixtures (≤5% DMSO) or cyclodextrin-based encapsulation.

- Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility.

- Surfactant Addition : Employ polysorbate-80 or Cremophor EL at sub-critical micelle concentrations .

Q. What mechanistic insights explain the bromine substituent’s role in the compound’s bioactivity?

- Answer :

- SAR Studies : Synthesize analogs (e.g., 5-bromo vs. 5-fluoro) and compare IC₅₀ values in enzyme inhibition assays.

- Electrophilicity : Use Hammett constants (σ) to correlate bromine’s electron-withdrawing effects with activity.

- Crystallography : Resolve target-ligand complexes (e.g., kinase binding pockets) to map halogen bonding interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Answer :

- Reproducibility Checks : Replicate procedures with strict control of variables (e.g., anhydrous solvents, inert atmosphere).

- By-Product Analysis : Use LC-MS to identify side products (e.g., dehalogenated or over-alkylated species).

- Catalyst Screening : Test alternative Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to optimize turnover .

Methodological Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 8.21 (s, 1H, indazole-H), 5.45 (s, 2H, OCH₂Ph) | |

| IR (KBr) | 530 cm⁻¹ (C-Br), 1220 cm⁻¹ (C-O-C) | |

| HRMS (ESI+) | [M+H]⁺ calcd. 317.0124, found 317.0121 |

Table 2 : Stability Profile Under Accelerated Conditions

| Condition | Purity (%) at 4 Weeks | Major Degradants |

|---|---|---|

| 40°C/75% RH | 92.5 | Debenzylated product |

| Light Exposure | 85.0 | Oxidized indazole |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.